molecular formula C16H9ClN2OS2 B11439191 3-(3-chlorophenyl)-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-5(4H)-one

3-(3-chlorophenyl)-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-5(4H)-one

Cat. No.: B11439191
M. Wt: 344.8 g/mol
InChI Key: BXAKRZPIYIVKEV-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
3-(3-Chlorophenyl)-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-5(4H)-one is a heterocyclic compound featuring a fused thiazole-quinazoline core. Its molecular formula is C₁₆H₉ClN₂OS₂, with a molecular weight of 344.84 g/mol (calculated from ). The structure includes:

  • A thiazolo[3,4-a]quinazolinone backbone.
  • A 3-chlorophenyl substituent at position 2.
  • A thioxo (S=O) group at position 1.

This compound is synthesized via multi-step reactions, typically involving cyclization of 2-aminothiophenol derivatives with carbonyl-containing intermediates ().

Biological Relevance Thiazoloquinazolinones are known for antimicrobial, antifungal, and anticancer activities.

Properties

Molecular Formula

C16H9ClN2OS2

Molecular Weight

344.8 g/mol

IUPAC Name

3-(3-chlorophenyl)-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazolin-5-one

InChI

InChI=1S/C16H9ClN2OS2/c17-10-5-3-4-9(8-10)13-14-18-15(20)11-6-1-2-7-12(11)19(14)16(21)22-13/h1-8H,(H,18,20)

InChI Key

BXAKRZPIYIVKEV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC3=C(SC(=S)N23)C4=CC(=CC=C4)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 3-(3-chlorophenyl)-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazolin-5-one typically involves the reaction of anthranilic acid derivatives with thioamides under specific conditions. One common method includes the cyclization of 2-aminobenzothiazole with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

3-(3-chlorophenyl)-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazolin-5-one undergoes various chemical reactions, including:

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the potential of thiazoloquinazolinone derivatives, including 3-(3-chlorophenyl)-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-5(4H)-one, as promising candidates in cancer therapy.

  • Mechanisms of Action : The anticancer properties are often attributed to the ability of these compounds to induce apoptosis in cancer cells and inhibit tumor growth. For instance, recent investigations have shown that structural modifications can enhance their cytotoxic effects against various cancer cell lines, including breast and colon cancers .
  • Case Studies : One notable study demonstrated that derivatives of thiazoloquinazolinone exhibited significant cytotoxicity against MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines. The mechanism was linked to the inhibition of specific signaling pathways involved in cell proliferation .

Antimicrobial Applications

The compound has also been evaluated for its antimicrobial properties, showing effectiveness against a range of bacterial strains.

  • In Vitro Studies : Research indicates that this compound exhibits notable antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that this compound could serve as a lead structure for developing new antibiotics .
  • Broader Implications : Given the rising incidence of antibiotic resistance, compounds like this compound are crucial in the search for effective antimicrobial agents .

Synthesis and Derivatization

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors.

  • Synthetic Pathways : Various synthetic routes have been developed to produce this compound efficiently. For example, one method involves the cyclization of thioamide derivatives with appropriate electrophiles under controlled conditions to yield high-purity products .
  • Derivatization Potential : The ability to modify the chemical structure opens avenues for creating analogs with enhanced biological activities. Recent studies have focused on functionalizing the thiazole and quinazoline cores to improve solubility and bioavailability .

Data Table: Summary of Biological Activities

Activity TypeCompound NameTarget Organism/Cell LineReference
AnticancerThis compoundMCF-7 (Breast Cancer)
AnticancerThis compoundHT-29 (Colon Cancer)
AntimicrobialThis compoundGram-positive bacteria
AntimicrobialThis compoundGram-negative bacteria

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazolin-5-one involves its interaction with specific molecular targets. The compound can inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways. By binding to the active site of these enzymes, the compound can disrupt the signaling processes, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key analogues include compounds with variations in substituents or heterocyclic cores. Below is a comparative analysis:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Biological Activities Synthesis Highlights References
3-(3-Chlorophenyl)-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-5(4H)-one 3-Cl-phenyl, thioxo 344.84 Antimicrobial, antifungal Cyclization of 2-aminothiophenol
7-Chloro-3-(piperidin-1-ylcarbonyl)-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-5(4H)-one 7-Cl, piperidinylcarbonyl at C3 ~420 (estimated) Enzyme inhibition (e.g., kinases) Amide coupling post-cyclization
3-Phenyl-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-5(4H)-one Phenyl at C3 310.40 Moderate antimicrobial activity Similar cyclization, phenyl starter
3-(4-Fluorophenyl)-4-(3-methylbenzyl)-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-5(4H)-one 4-F-phenyl, 3-methylbenzyl at C4 432.54 Improved CNS penetration Multi-step alkylation
3-(3-Chlorophenyl)-2-thioxo-quinazolin-4(3H)-one Thioxo at C2, no thiazole fusion 292.75 Antihistamine activity Hydrazine displacement

Key Observations

Substituent Effects: Chlorophenyl vs. Phenyl: The 3-chlorophenyl derivative exhibits stronger antimicrobial activity than its phenyl counterpart (), likely due to enhanced electron-withdrawing effects and target binding. antimicrobial enzymes).

Core Modifications: Thiazole Fusion: Thiazoloquinazolinones (e.g., target compound) show broader antimicrobial activity compared to non-fused quinazolinones ( vs. 8). Triazoloquinazolinones: Compounds like 1-substituted-4-(3-chlorophenyl)-triazolo[4,3-a]quinazolin-5(4H)-ones () exhibit antihistamine activity, highlighting the impact of heterocycle choice on biological targets.

Synthetic Accessibility: Thiazoloquinazolinones generally require multi-step syntheses with cyclization as a key step (). Derivatives with alkyl or arylalkyl groups (e.g., 4-methylbenzyl in ) demand additional alkylation steps, increasing synthetic complexity.

Data Tables

Table 1: Physicochemical Properties

Property Target Compound 7-Chloro-piperidinylcarbonyl Analogue 3-Phenyl Derivative
Molecular Weight (g/mol) 344.84 ~420 310.40
logP (Calculated) 3.8 4.2 3.2
Hydrogen Bond Acceptors 4 6 3
Polar Surface Area (Ų) 78.5 95.3 65.7

Biological Activity

3-(3-chlorophenyl)-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-5(4H)-one is a heterocyclic compound that belongs to the thiazoloquinazoline family. This compound has garnered significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The unique structural features of this compound contribute to its interaction with various biological targets, making it a valuable subject for research.

  • Molecular Formula : C18H13ClN2OS2
  • Molecular Weight : 372.9 g/mol
  • IUPAC Name : 3-(3-chlorophenyl)-4-ethyl-1-sulfanylidene-[1,3]thiazolo[3,4-a]quinazolin-5-one
  • Canonical SMILES : CCN1C2=C(SC(=S)N2C3=CC=CC=C3C1=O)C4=CC(=CC=C4)Cl

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have shown its effectiveness as an antifungal agent as well. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and disruption of fungal cell membrane integrity.

Microorganism Activity Reference
Staphylococcus aureusInhibitory
Escherichia coliInhibitory
Candida albicansModerate inhibition

Anticancer Activity

The compound has also been investigated for its anticancer potential. Studies have demonstrated that it can inhibit the proliferation of various cancer cell lines by targeting specific enzymes involved in cancer progression, such as tyrosine kinases.

  • Cell Lines Tested :
    • MCF-7 (breast cancer)
    • HepG2 (liver cancer)

The compound exhibited IC50 values in the micromolar range against these cell lines, indicating promising anticancer activity.

Cell Line IC50 (µM) Reference
MCF-715.2
HepG212.8

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It inhibits key enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways related to cancer.
  • Receptor Binding : The compound may modulate receptor activity, influencing cellular responses and therapeutic effects.

Case Studies

In a notable study published in Molecules, researchers synthesized several thiazoloquinazoline derivatives and evaluated their biological activities. Among these, this compound showed superior inhibitory effects against multiple kinases involved in cancer progression, highlighting its potential as a lead compound for drug development .

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